REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]([CH2:17][CH2:18][O:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[CH:5]=[CH:6][C:7](=[O:16])[C:8]=1[O:9]C(=O)C(C)(C)C)[CH3:2]>O>[CH2:1]([C:3]1[N:4]([CH2:17][CH2:18][O:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[CH:5]=[CH:6][C:7](=[O:16])[C:8]=1[OH:9])[CH3:2]
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Name
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2-Ethyl-3-pivaloyloxy-1-(2-pivaloyloxyethyl)pyridin-4-one
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Quantity
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0.5 g
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Type
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reactant
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Smiles
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C(C)C=1N(C=CC(C1OC(C(C)(C)C)=O)=O)CCOC(C(C)(C)C)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The water was removed by rotary evaporation
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Type
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CUSTOM
|
Details
|
the residue dried under high vacuum
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Type
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CUSTOM
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Details
|
Recrystallization of the dry solid from ethyl acetate and petroleum ether (b.p. 40°-600° C.)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N(C=CC(C1O)=O)CCOC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |